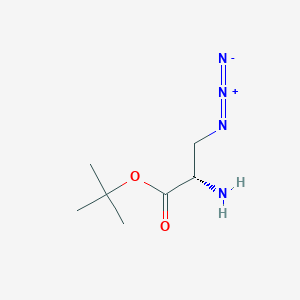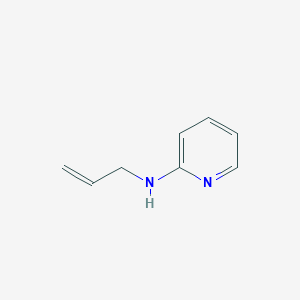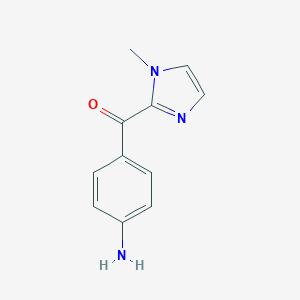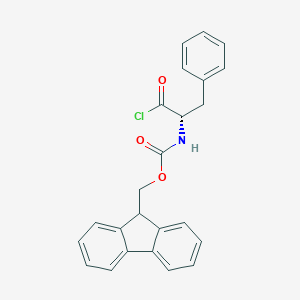
Fmoc-L-phenylalanyl chloride
Overview
Description
Fmoc-L-phenylalanyl chloride (Fmoc-Phe-Cl) is an amino acid-based compound used in a variety of scientific research applications. It is a derivative of the amino acid phenylalanine, which is a key component of many proteins, and has been used for decades in the laboratory for a variety of purposes. Fmoc-Phe-Cl is most commonly used in the synthesis of peptides and proteins, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Peptide Synthesis : Fmoc-peptide acid chlorides are efficient agents for synthesizing tetrapeptides and proteins. They have been used in the synthesis of β-casomorphin, employing 2+2 and 3+2 divergent approaches (Babu, Gayathri, & Gopi, 1999).
Solid-Phase Peptide Synthesis : These compounds can be utilized in solid-phase peptide synthesis through in situ conversion to N-hydroxybenzotriazole ester and BOP-induced couplings (Carpino, Chao, Beyermann, & Bienert, 1991).
Nanomaterial Science : The Fmoc-Cl fluorescent method, being 200 times more sensitive than UV assays, is suitable for determining amino groups on large-size nanomaterials, aiding in nanomaterial science (Zhang & Chen, 2012).
Pharmaceutical Development : Fmoc-amino acid chlorides have been used to synthesize opioid peptides with biological and spectral properties identical to their natural counterparts, showing promise in pharmaceutical development (Sivanandaiah, Babu, & Renukeshwar, 2009).
Amino Acid Derivative Synthesis : Efficient solid-phase synthesis of highly N-alkylated cyclic hexapeptide oxytocin antagonists can be achieved using N-Fmoc amino acid chlorides and activated 2-(fluorenylmethoxy)-5(4H)-oxazolones (Perlow et al., 1992).
Hydrogelation and Self-Assembly : Side-chain halogenation of Fmoc-phenylalanine enhances the efficient self-assembly and hydrogelation of these amino acid derivatives in aqueous solvents (Ryan, Anderson, & Nilsson, 2010).
Protein Analysis : Chromogenic and fluorescent oxycarbonyl chlorides, including Fmoc-Cl, can accurately analyze amino acids in proteins (Brückner & Lüpke, 1995).
Hydrogel Network Formation : Cation-modified Fmoc-Phe derivatives can form hydrogel networks and unique nanotube structures without the need for pH adjustment or organic cosolvents (Rajbhandary, Raymond, & Nilsson, 2017).
Amino Acid Chlorides Preparation : Hydrogen chloride can prepare N-9-fluorenylmethoxycarbonyl-(Fmoc) amino-acid chlorides from mixed anhydrides, with esterification varying based on the alkyl group (Chen, Lee, & Benoiton, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Fmoc-L-phenylalanyl chloride has potential applications in various fields. For instance, Fmoc-dipeptides comprising α-methyl-L-phenylalanine can be used to fabricate various biofunctional materials . Also, Fmoc-phenylalanine nanofibrillar hydrogel has shown antimicrobial action against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO3/c25-23(27)22(14-16-8-2-1-3-9-16)26-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,26,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAXUKFFZHLNMX-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449033 | |
| Record name | FMOC-L-PHENYLALANYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103321-57-9 | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-chloro-2-oxo-1-(phenylmethyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103321-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FMOC-L-PHENYLALANYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole](/img/structure/B9477.png)
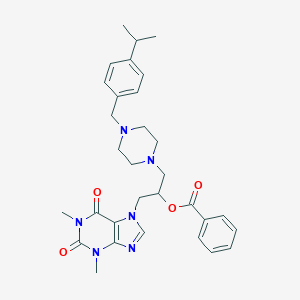
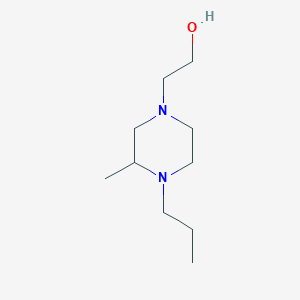

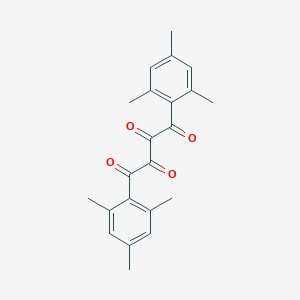
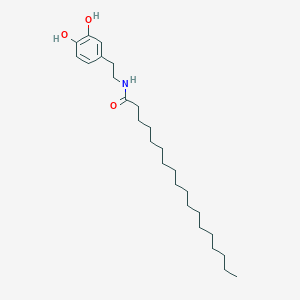


![N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine](/img/structure/B9495.png)
